

Panalba: A Technical Analysis of a Discontinued Combination Antibiotic

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Panalba*

Cat. No.: *B1672045*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Panalba was a fixed-dose combination antibiotic developed by the Upjohn Company and introduced to the market in 1957. For over a decade, it was a commercially successful product, at its peak accounting for 12% of the company's domestic gross income.^[1] The drug combined two distinct antibacterial agents: tetracycline and novobiocin. The therapeutic rationale was to provide a broad spectrum of activity and potentially mitigate the development of bacterial resistance. However, mounting scientific evidence regarding its lack of efficacy and significant safety concerns ultimately led to its mandatory withdrawal from the U.S. market by the Food and Drug Administration (FDA) in 1970, making it a landmark case in pharmaceutical regulation.^{[1][2]} This guide provides a detailed technical examination of the components of **Panalba**, their individual pharmacological properties, the scientific basis for their combination, and the critical flaws that led to its discontinuation.

Core Components and Formulation

Panalba combined a well-established broad-spectrum antibiotic, tetracycline, with a more targeted antibiotic, novobiocin. While the exact dosage form is historical, studies indicate the intended biological availability was a ratio of approximately 2.5 parts novobiocin to 1 part tetracycline in the serum of patients treated with the drug.^[3]

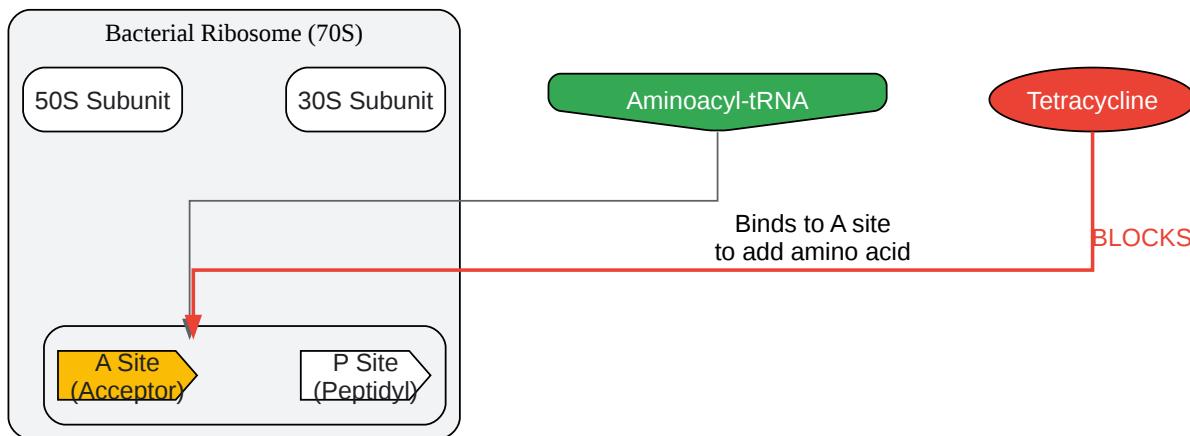
Component	Chemical Class	Molecular Formula	Core Mechanism of Action
Tetracycline	Polyketide (Naphthacene Carboxamide)	C ₂₂ H ₂₄ N ₂ O ₈	Inhibition of Protein Synthesis (30S Ribosome)
Novobiocin	Aminocoumarin	C ₃₁ H ₃₆ N ₂ O ₁₁	Inhibition of DNA Gyrase (GyrB Subunit)

Component Analysis I: Tetracycline

Tetracycline is a broad-spectrum bacteriostatic antibiotic, meaning it inhibits the growth and reproduction of bacteria without directly killing them.^[4] It belongs to a class of antibiotics characterized by a four-ring (tetracyclic) naphthacene carboxamide skeleton.^[2]

Chemical Structure of Tetracycline

Caption: Skeletal structure of the tetracycline molecule.


Mechanism of Action: Protein Synthesis Inhibition

The primary mechanism of action for tetracycline is the disruption of bacterial protein synthesis.^[5] This process is crucial for all vital bacterial functions, including growth, repair, and replication.

- Entry into the Bacterial Cell: Tetracycline passively diffuses through porin channels in the outer membrane of gram-negative bacteria and utilizes an active transport system to cross the inner cytoplasmic membrane, leading to its accumulation within the cell.^{[5][6]}
- Ribosomal Binding: Inside the bacterium, tetracycline reversibly binds to the 30S ribosomal subunit.^{[1][6]} The ribosome, composed of 30S and 50S subunits, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
- Blocking of tRNA: Specifically, tetracycline's binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.^{[5][6]} This prevents the addition of new amino acids to the growing peptide chain.

- Cessation of Protein Elongation: By blocking this critical step, tetracycline effectively halts protein elongation, leading to a bacteriostatic effect.[1]

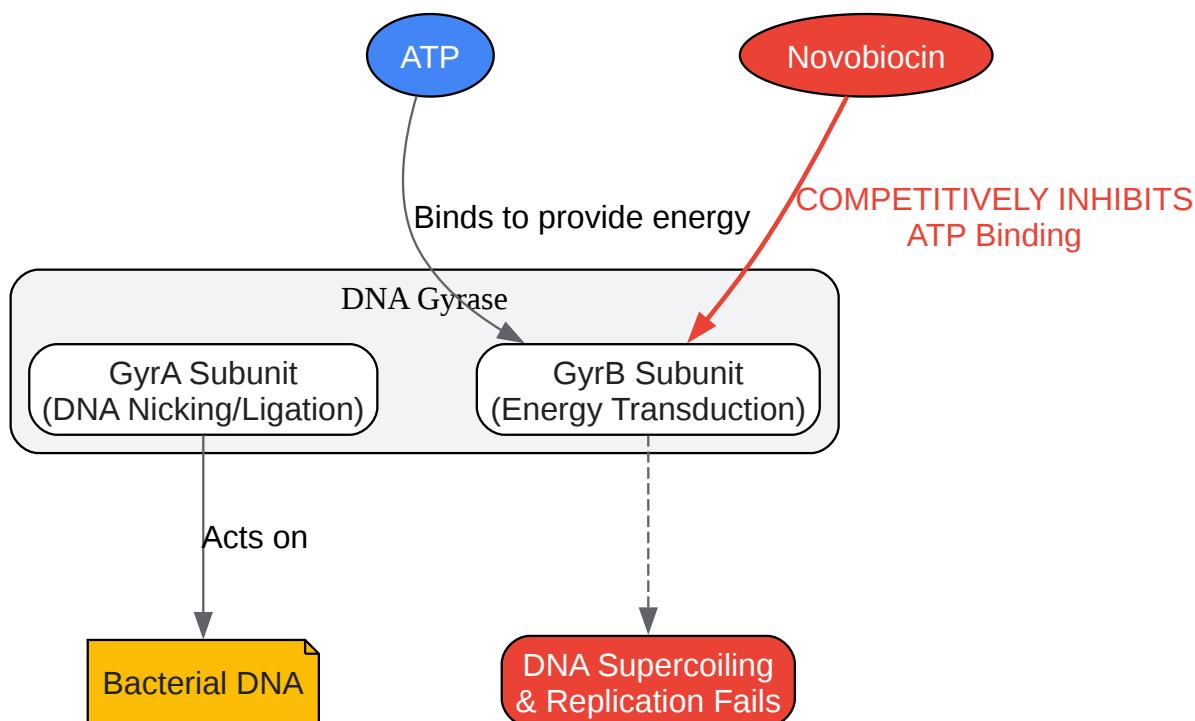
Mammalian cells are largely unaffected because their ribosomes (80S, composed of 40S and 60S subunits) differ structurally from bacterial ribosomes (70S), and they lack the active transport system that concentrates the drug intracellularly.[3]

[Click to download full resolution via product page](#)

Caption: Tetracycline blocks the A site on the 30S ribosome.

Component Analysis II: Novobiocin

Novobiocin is a narrow-spectrum antibiotic belonging to the aminocoumarin class, produced by the actinomycete *Streptomyces niveus*.[7] Unlike tetracycline, its activity is primarily directed against gram-positive bacteria, particularly *Staphylococcus aureus*.


Chemical Structure of Novobiocin

Caption: Skeletal structure of the novobiocin molecule.

Mechanism of Action: DNA Gyrase Inhibition

Novobiocin's mechanism is fundamentally different from that of tetracycline. It targets DNA replication by inhibiting a critical enzyme, DNA gyrase (also known as topoisomerase II).

- Target Enzyme: DNA gyrase is essential for bacterial survival. It introduces negative supercoils into DNA, a process required to relieve torsional stress during DNA replication and transcription.
- Subunit Binding: The enzyme is composed of two subunits, GyrA and GyrB. Novobiocin specifically targets and binds to the GyrB subunit.[8]
- Inhibition of ATPase Activity: The GyrB subunit contains an ATP-binding site that provides the energy for the enzyme's supercoiling activity. Novobiocin acts as a competitive inhibitor of this ATPase function, preventing the hydrolysis of ATP.[9]
- Cessation of DNA Replication: Without the energy from ATP hydrolysis, DNA gyrase cannot function. This leads to the cessation of DNA replication and, at higher concentrations, can be bactericidal.

[Click to download full resolution via product page](#)

Caption: Novobiocin inhibits the ATPase activity of the GyrB subunit.

The Rationale and Failure of the Combination

The clinical premise for combining tetracycline and novobiocin in **Panalba** was twofold: to create a product with an exceptionally broad spectrum of antibacterial activity and to potentially slow the emergence of resistant bacterial strains. One in vitro study suggested that the combination could retard the development of resistance in *S. aureus*.^[3] However, this theoretical advantage was overwhelmingly negated by the clinical reality, as determined by the National Academy of Sciences (NAS) in its landmark Drug Efficacy Study.^{[1][2]}

Evidence of Inefficacy

The NAS review, commissioned by the FDA, concluded that **Panalba** was "ineffective as a fixed combination."^[2] The core findings underpinning this decision were:

- No Added Benefit: There was no substantial evidence that the combination was more effective than its individual components. Crucially, company-sponsored studies, which were uncovered by an FDA inspector, demonstrated that tetracycline used alone was more effective than **Panalba** for treating certain infections.^[2]
- Subtherapeutic Dosing: Subsequent analysis revealed that the bioavailability of novobiocin in the combination could be erratic, with blood levels sometimes being subtherapeutic or even zero.^[2] This meant patients were being exposed to the risks of a second drug for little to no therapeutic gain.
- Irrational Therapy: The expert panel deemed the use of two antibiotics, when one would suffice, to be "irrational therapy."^[2] This principle argued against exposing patients to the unnecessary risks of a second active pharmaceutical ingredient.

Unacceptable Safety Profile

The failure of **Panalba** was compounded by the significant toxicity of the novobiocin component. While tetracycline has a well-characterized side-effect profile (e.g., photosensitivity,

gastrointestinal distress), the adverse events associated with novobiocin were more severe and frequent.

Adverse Event Type	Associated Component	Frequency / Remarks
Hypersensitivity Reactions	Novobiocin	High incidence, affecting an estimated 20% of patients. Manifested as skin rashes and fever. [1]
Blood Dyscrasias	Novobiocin	Serious and potentially fatal side effects, including leukopenia and agranulocytosis. These were implicated in at least a dozen patient deaths. [1]
Hepatotoxicity	Novobiocin	Can cause a yellow discoloration of the skin and sclera due to interference with bilirubin conjugation.
Photosensitivity	Tetracycline	Increased risk of sunburn.
Tooth Discoloration	Tetracycline	Permanent staining of teeth if used during tooth development (children < 8 years).

The high rate of adverse events from novobiocin, coupled with its lack of proven efficacy in the combination, created an unacceptably poor risk-benefit profile that was central to the FDA's decision to remove **Panalba** from the market.

Analytical Methodologies

The quality control and analysis of a combination product like **Panalba** would have required methods to separate and quantify the two active ingredients. While historical methods from the 1960s would have relied on spectrophotometry and microbiological assays, modern analysis would employ High-Performance Liquid Chromatography (HPLC).

Representative Experimental Protocol: HPLC Analysis

The following protocol is a representative modern method for the analysis of tetracycline, demonstrating the principles that would be applied to a combination product.

Objective: To separate and quantify tetracycline from its degradation products and other potential components.

Methodology:

- **Column:** C18 reversed-phase column (e.g., octadecylsilane bonded on 10- μ m silica gel).
- **Mobile Phase:** A gradient system is typically used.
 - Solvent A: 0.02 M Phosphate buffer, pH 2.5
 - Solvent B: Acetonitrile
- **Gradient Program:**
 - Start with 10% Solvent B.
 - Linear gradient to 60% Solvent B over 10-15 minutes.
 - Hold for 2-3 minutes.
 - Return to initial conditions and equilibrate.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detector at a wavelength of 280 nm or 355 nm.
- **Sample Preparation:**
 - Grind tablets (if applicable) to a fine powder.
 - Accurately weigh a portion of the powder and dissolve in a suitable diluent (e.g., a mixture of the mobile phase).

- Filter the solution through a 0.45 µm filter to remove excipients.
- Inject a known volume (e.g., 20 µL) into the HPLC system.
- Quantification: Compare the peak area of the analyte to that of a certified reference standard of known concentration.

This protocol is based on established methods for tetracycline analysis and is provided for illustrative purposes.

Conclusion

The case of **Panalba** serves as a critical lesson in drug development and regulatory science. It demonstrates that combining two active ingredients does not inherently lead to a superior therapeutic agent. The product failed because one of its components, novobiocin, added significant toxicity without contributing demonstrable efficacy, rendering the combination less effective and more dangerous than single-agent therapy with tetracycline. The rigorous, evidence-based review by the National Academy of Sciences and the subsequent decisive action by the FDA underscored the importance of proving not just the efficacy of individual components, but the rational therapeutic value and safety of a fixed-dose combination as a whole. For researchers and drug development professionals, the history of **Panalba** remains a powerful example of the principles of rational pharmacology and the ethical imperative to ensure that the benefits of a medicinal product unequivocally outweigh its risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thecounter.org [thecounter.org]
- 2. samizdathealth.org [samizdathealth.org]
- 3. Development of resistance to novobiocin, tetracycline, and a novobiocin-tetracycline combination in *Staphylococcus aureus* populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solved PANALBA CASE Assume that it is August, 1969, and the | Chegg.com [chegg.com]
- 5. DSpace [repository.upenn.edu]
- 6. Panalba | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. Panalba | C8H15N7O2S3 | CID 5353622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetracycline dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Panalba: A Technical Analysis of a Discontinued Combination Antibiotic]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672045#what-were-the-components-of-panalba]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com